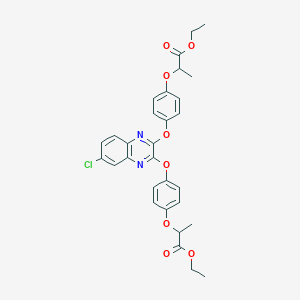
Diethyl 2,2'-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate is a complex organic compound with the molecular formula C30H29ClN2O8 and a molecular weight of 581.01 g/mol . This compound is known for its unique structure, which includes a quinoxaline core substituted with chloro and phenylene groups, making it a valuable intermediate in the synthesis of various chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves multiple steps, starting with the preparation of the quinoxaline core. The core is typically synthesized through the condensation of o-phenylenediamine with a suitable diketone, followed by chlorination to introduce the chloro substituent. The phenylene groups are then introduced through etherification reactions using appropriate phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted quinoxalines.
科学研究应用
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate has several scientific research applications, including:
作用机制
The mechanism of action of Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The chloro and phenylene groups may enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoxaline derivatives, such as:
Ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate: A fluoro analog of the herbicide quizalofopethyl.
Diethyl 5,5’-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylate): Another complex ester with a different core structure.
Uniqueness
Diethyl 2,2’-((((6-chloroquinoxaline-2,3-diyl)bis(oxy))bis(4,1-phenylene))bis(oxy))dipropanoate is unique due to its specific combination of a quinoxaline core with chloro and phenylene substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C30H29ClN2O8 |
|---|---|
分子量 |
581.0 g/mol |
IUPAC 名称 |
ethyl 2-[4-[6-chloro-3-[4-(1-ethoxy-1-oxopropan-2-yl)oxyphenoxy]quinoxalin-2-yl]oxyphenoxy]propanoate |
InChI |
InChI=1S/C30H29ClN2O8/c1-5-36-29(34)18(3)38-21-8-12-23(13-9-21)40-27-28(33-26-17-20(31)7-16-25(26)32-27)41-24-14-10-22(11-15-24)39-19(4)30(35)37-6-2/h7-19H,5-6H2,1-4H3 |
InChI 键 |
WORFMDAOZXHTND-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(C=C(C=C3)Cl)N=C2OC4=CC=C(C=C4)OC(C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
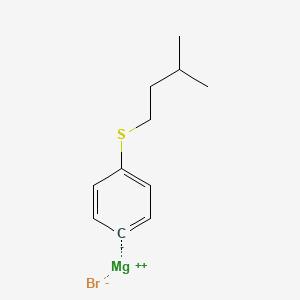
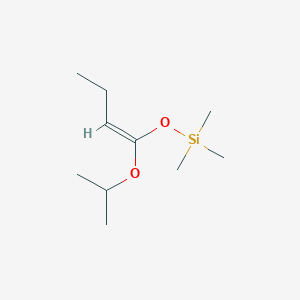
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)

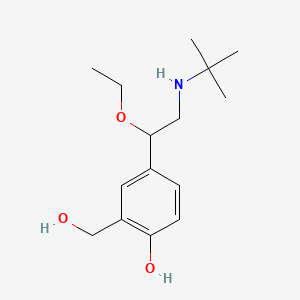
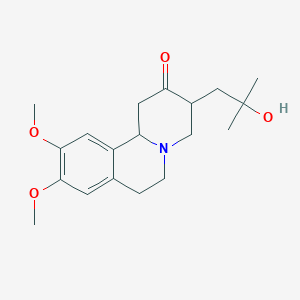
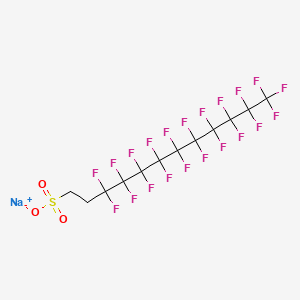
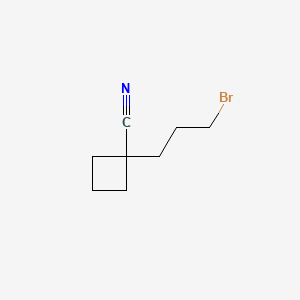

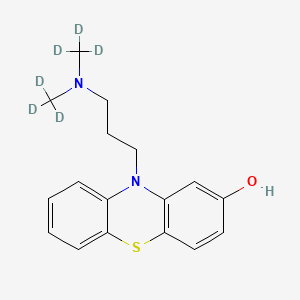
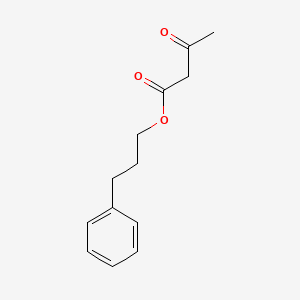
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)
